molecular formula C13H11FIN B1632997 N-(2-fluorobenzyl)-2-iodoaniline

N-(2-fluorobenzyl)-2-iodoaniline

Cat. No.: B1632997
M. Wt: 327.14 g/mol
InChI Key: ZUZGNNOQIRZQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-2-iodoaniline is a chemical building block with the CAS Number 376605-69-5 and molecular formula C13H11FIN . It has a molecular weight of 327.14 g/mol . This compound is part of a class of iodinated aniline derivatives that are valuable in synthetic and medicinal chemistry research, particularly as versatile intermediates for the construction of more complex nitrogen-containing heterocycles . Such iodo-aniline derivatives serve as key starting materials in multi-component reactions, such as the acid-catalyzed synthesis of iodo-substituted quinoline libraries, which are important scaffolds in the development of novel antimicrobial agents . The presence of both iodine (a good leaving group for metal-catalyzed cross-coupling reactions) and the fluorobenzyl group makes this compound a useful precursor for exploring structure-activity relationships in drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H11FIN

Molecular Weight

327.14 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-iodoaniline

InChI

InChI=1S/C13H11FIN/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9H2

InChI Key

ZUZGNNOQIRZQQY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2I)F

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2I)F

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

N-(2-fluorobenzyl)-2-iodoaniline serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of both fluorine and iodine in its structure enhances its biological activity and selectivity.

Antitumor Agents

Research has indicated that compounds similar to this compound exhibit promising antitumor activities. For instance, derivatives have been developed that target specific cancer pathways, leading to effective treatments for non-small cell lung cancer (NSCLC) and other malignancies . The incorporation of halogens like fluorine and iodine is known to improve the lipophilicity and metabolic stability of these compounds, which is critical for their therapeutic efficacy.

Antibiotic Development

The compound is also being explored for its potential as an antibiotic. Its structural analogs have shown activity against various bacterial strains, making them candidates for further development in combating antibiotic resistance .

Synthetic Chemistry Applications

This compound is utilized as a building block in synthetic organic chemistry. Its reactivity allows for various transformations that can lead to the synthesis of more complex molecules.

Coupling Reactions

The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira reactions. These reactions are essential for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .

Functionalization Studies

Studies have demonstrated that this compound can undergo functionalization at the aniline nitrogen or the aromatic ring, allowing chemists to create diverse derivatives with tailored properties for specific applications .

Material Science Applications

In material science, this compound is investigated for its potential use in developing new materials with unique electronic properties.

Organic Electronics

The compound's ability to form stable films makes it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its fluorinated structure can enhance charge transport properties, which is vital for device performance .

Case Study 1: Antitumor Activity

A study focusing on the synthesis of fluorinated anilines revealed that this compound derivatives exhibited significant cytotoxicity against NSCLC cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in tumor proliferation .

Case Study 2: Synthetic Route Optimization

Researchers optimized a synthetic route for this compound using transition-metal-catalyzed methods, achieving higher yields and purities compared to traditional methods. This optimization has implications for scaling up production for pharmaceutical applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAntitumor agentsEffective against NSCLC; enhances therapeutic efficacy
Antibiotic developmentPotential candidates against resistant strains
Synthetic ChemistryCoupling reactionsEngages in Suzuki and Sonogashira reactions
Functionalization studiesAllows diverse derivative synthesis
Material ScienceOrganic electronicsEnhances charge transport properties

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
N-(2-Fluorobenzyl)-2-iodoaniline C₁₃H₁₁FIN ~327.14* 2-fluoro-benzyl, 2-iodo-aniline Potential pharmacological intermediate; steric effects from ortho-F
N-Benzyl-2-iodoaniline C₁₃H₁₂IN 309.15 Benzyl, 2-iodo-aniline Organic synthesis intermediate; lacks fluorine’s electronic effects
N-(4-Fluorobenzyl)-2-iodoaniline C₁₃H₁₁FIN 327.14 4-fluoro-benzyl, 2-iodo-aniline Enhanced electronic effects due to para-F; distinct reactivity vs. ortho-F
N-(2-Iodophenyl)furan-2-carboxamide C₁₁H₈INO₂ 313.10 2-iodo-aniline, furan-2-carbonyl Synthesis yield (69%); furan enhances π-stacking
2-Fluoro-N-(2-nitrophenyl)aniline C₁₂H₉FN₂O₂ 244.21 2-fluoro-aniline, 2-nitro-phenyl Nitro group increases acidity; used in dye chemistry

*Estimated based on the para-fluoro isomer .

Electronic and Steric Effects

  • In contrast, para-fluoro substitution (as in N-(4-fluorobenzyl)-2-iodoaniline) exerts stronger electron-withdrawing effects, altering reaction kinetics in cross-coupling reactions .
  • Iodine vs. Nitro Groups : Replacing iodine with a nitro group (e.g., 2-Fluoro-N-(2-nitrophenyl)aniline ) shifts the compound’s electronic profile, increasing acidity and altering UV-Vis absorption, which is critical in photochemical applications .

Pharmacological and Industrial Relevance

  • Agrochemicals: Similar compounds, such as 2-iodo-N-phenylbenzamide (benodanil), are used as fungicides, highlighting the role of halogenated anilines in crop protection .

Preparation Methods

Direct N-Alkylation of 2-Iodoaniline

The most straightforward route involves alkylating 2-iodoaniline with 2-fluorobenzyl chloride or bromide. This method parallels procedures documented for analogous benzylations.

Procedure :
A mixture of 2-iodoaniline (1.0 mmol), 2-fluorobenzyl chloride (1.2 mmol), potassium carbonate (2.0 mmol), and potassium iodide (0.1 mmol) in anhydrous DMF is heated at 80–100°C for 12–24 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Considerations :

  • Base Selection : K₂CO₃ facilitates deprotonation of the aniline NH₂ group, enhancing nucleophilicity for alkylation.
  • Solvent : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency by stabilizing ionic intermediates.
  • Yield Optimization : Excess 2-fluorobenzyl chloride (1.2–1.5 equiv) and catalytic KI mitigate side reactions such as dimerization.

Sequential Iodination and Alkylation

For cases where 2-iodoaniline is synthesized in situ, a two-step approach may be employed:

Step 1: Iodination of 2-Nitroaniline
2-Nitroaniline is iodinated using KI and O₂ under high-pressure conditions. In a representative protocol, 2-nitroaniline (1.0 mmol), KI (1.2 equiv), and CH₃CN are heated in an autoclave under 10 bar O₂ at 180°C for 4 hours. The nitro group is subsequently reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Step 2: N-Alkylation
The resulting 2-iodoaniline is alkylated as described in Section 1.1.

Advantages :

  • Avoids handling pre-synthesized 2-iodoaniline, which may be sensitive to oxidation.
  • Enables scalability, as demonstrated in gram-scale iodinations.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • DMF vs. Acetonitrile : DMF achieves higher yields (85–90%) due to superior solvation of intermediates, whereas acetonitrile requires longer reaction times.
  • Temperature : Reactions at 80–100°C balance speed and selectivity. Lower temperatures (<60°C) result in incomplete conversion, while higher temperatures (>120°C) promote decomposition.

Role of Catalytic KI

KI enhances alkylation efficiency by generating a more reactive iodide ion, which displaces chloride from 2-fluorobenzyl chloride via an SN2 mechanism. This minimizes competing elimination reactions.

Competing Side Reactions

  • Dimerization : Uncontrolled alkylation may lead to bis-alkylated products. Using a 1:1 molar ratio of 2-iodoaniline to 2-fluorobenzyl chloride suppresses this.
  • Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Direct Alkylation 70–85% K₂CO₃, DMF, 80–100°C, 12–24 h Simple, one-pot Requires pure 2-iodoaniline
Sequential Iodination 60–75% O₂ (10 bar), 180°C, 4 h Scalable High-pressure equipment needed
Carbamate Route 55–70% DPPA, TEA, 80°C, 12 h Avoids nitro reduction Multi-step, lower yields

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorobenzyl)-2-iodoaniline, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A two-step approach is commonly employed:

Iodination : Start with 2-fluoroaniline (CAS 348-54-9) and perform iodination at the ortho position using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere .

Benzylation : React 2-iodoaniline with 2-fluorobenzyl bromide (CAS 102429-07-2) in the presence of a base (e.g., K₂CO₃) and a catalytic amount of KI in acetonitrile at 60–80°C for 12–24 hours .

  • Optimization Tips : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (~70–85%) are achieved by optimizing stoichiometry (1:1.2 molar ratio of 2-iodoaniline to 2-fluorobenzyl bromide) and avoiding excess moisture .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine coupling in ¹H NMR at ~5.0–5.5 ppm for benzyl-CH₂; iodine’s inductive effect deshields adjacent carbons in ¹³C NMR) .
  • FT-IR : Identify N–H stretching (~3400 cm⁻¹) and C–I vibrations (~500–600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₀FIN₂) with isotopic patterns for iodine (M+2 peak) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for This compound derivatives, such as unexpected coupling patterns in NMR?

  • Methodological Answer :
  • Case Study : If ¹H NMR shows split signals for the benzyl-CH₂ group, this may arise from restricted rotation due to steric hindrance from the ortho-fluorine and iodine substituents.
  • Resolution : Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks at elevated temperatures (~80–100°C) .
  • Computational Validation : Use DFT calculations (e.g., Gaussian 16) to model rotational barriers and compare with experimental data .

Q. What strategies are effective for improving the stability of This compound during storage and handling?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials under argon at –20°C to prevent photodehalogenation of the C–I bond .
  • Moisture Control : Use molecular sieves (3Å) in storage containers to mitigate hydrolysis of the benzyl-amine group .
  • Purity Assessment : Regularly check via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of This compound derivatives?

  • Methodological Answer :
  • Structural Modifications : Synthesize analogs with halogen replacements (e.g., Br, Cl) or fluorobenzyl positional isomers (e.g., 3- or 4-fluoro) .
  • Biological Assays : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects with potency .
  • Data Analysis : Use multivariate regression to quantify contributions of electronic (Hammett σ) and steric (Taft Eₛ) parameters to activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for This compound?

  • Methodological Answer :
  • Source Validation : Cross-reference data from peer-reviewed journals (e.g., Journal of Fluorine Chemistry) over vendor catalogs .
  • Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., standardized drying protocols for melting point determination) .
  • Crystallography : If available, obtain single-crystal X-ray data to confirm molecular packing and intermolecular interactions affecting physical properties .

Experimental Design

Q. What computational tools are recommended for predicting the reactivity of This compound in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura couplings .
  • Molecular Docking : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in aryl-aryl bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.